molecular formula C9H12N2O2 B13628798 (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid

Cat. No.: B13628798
M. Wt: 180.20 g/mol
InChI Key: SJRUMPBLRJLYRM-QMMMGPOBSA-N
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Description

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid is an organic compound that features both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid typically involves the reaction of 2-aminopyridine with a suitable precursor. One common method involves the use of nitrostyrenes and 2-aminopyridines, which undergo a series of reactions to form the desired product . The reaction conditions often include the use of Lewis acid catalysts and solvents such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can lead to various substituted pyridine compounds.

Scientific Research Applications

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m0/s1

InChI Key

SJRUMPBLRJLYRM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=NC(=C1)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)CCC(C(=O)O)N

Origin of Product

United States

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